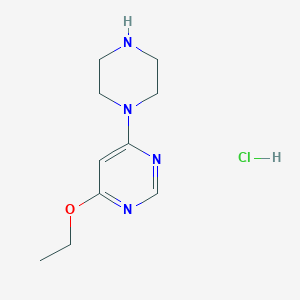

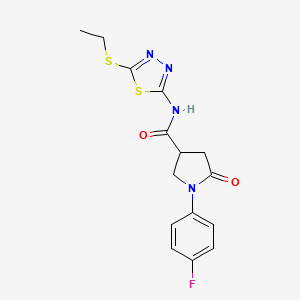

1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

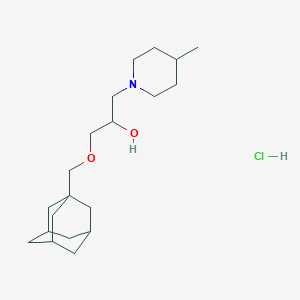

1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, also known as EMD 638683, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Research into similar compounds has highlighted the importance of understanding pharmacokinetics and metabolism. For instance, studies on drug metabolism often involve analyzing how compounds are absorbed, distributed, metabolized, and excreted in the body. This includes investigating metabolic pathways and identifying metabolites, which can provide insights into the safety and efficacy of pharmaceutical agents. For example, the metabolism of drugs like Zipeprol and L-735,524, involves processes such as N-dealkylation, oxidation, hydroxylation, and methylation, revealing complex metabolic pathways that could be relevant to studying "1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea" (Constantin & Pognat, 1978); (Balani et al., 1995).

Biochemical Interactions

Understanding the biochemical interactions of chemical compounds is crucial for identifying their potential therapeutic uses or toxicological impacts. Research into the biochemical effects of compounds on specific enzymes, receptors, or biological pathways can reveal potential applications in treating diseases or elucidating physiological mechanisms. For example, studies on sodium phenylbutyrate's effects on amino acid metabolism in patients with urea cycle disorders provide insights into how similar compounds might influence metabolic pathways (Scaglia, 2010).

Therapeutic Applications

Investigations into the therapeutic applications of chemical compounds are a significant area of scientific research. This includes exploring their efficacy in treating specific diseases, understanding their mechanism of action, and assessing their safety profile. For instance, the use of sodium 4-phenylbutyrate in treating cystic fibrosis patients by inducing epithelial CFTR function demonstrates how understanding the specific actions of a compound can lead to novel treatments for genetic diseases (Rubenstein & Zeitlin, 1998).

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-3-27-18-11-9-17(10-12-18)23-20(26)22-16-7-5-15(6-8-16)21-19-13-4-14(2)24-25-19/h4-13H,3H2,1-2H3,(H,21,25)(H2,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDJGNCGNDYANQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2411808.png)

![(2,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2411820.png)

![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2411823.png)

![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)

![(2Z)-N-acetyl-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2411826.png)